molecular formula C17H15N3O3S B11007086 4-[({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

4-[({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B11007086
M. Wt: 341.4 g/mol
InChI Key: UUZDEARBICLKOK-UHFFFAOYSA-N
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Description

4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound that features a pyrrole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps One common method begins with the preparation of the pyrrole and thiazole intermediatesThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The pyrrole and thiazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-PYRROL-1-YL)BENZOIC ACID: Shares the pyrrole ring but lacks the thiazole and acetylamino groups.

    4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID: Contains a triazole ring instead of a thiazole ring.

    4-(3-METHYL-5-OXO-2-PYRAZOLIN-1-YL)BENZOIC ACID: Features a pyrazoline ring instead of a pyrrole ring.

Uniqueness

The uniqueness of 4-[({2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)METHYL]BENZOIC ACID lies in its combination of pyrrole and thiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C17H15N3O3S/c21-15(18-10-12-3-5-13(6-4-12)16(22)23)9-14-11-24-17(19-14)20-7-1-2-8-20/h1-8,11H,9-10H2,(H,18,21)(H,22,23)

InChI Key

UUZDEARBICLKOK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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